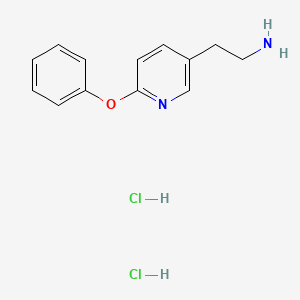
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C₁₃H₁₆Cl₂N₂O It is a derivative of pyridine and phenol, characterized by the presence of an ethanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:
Formation of the Phenoxypyridine Core: The initial step involves the reaction of 3-chloropyridine with phenol in the presence of a base such as potassium carbonate to form 6-phenoxypyridine.
Introduction of the Ethanamine Group: The next step involves the reaction of 6-phenoxypyridine with ethylene diamine under reflux conditions to introduce the ethanamine group.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxypyridine core.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(6-Phenoxy-3-pyridinyl)ethanamine
- 2-(6-Phenoxy-4-pyridinyl)ethanamine
- 2-(6-Phenoxy-2-pyridinyl)ethanamine
Uniqueness
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
生物活性
2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article delves into the compound's mechanisms, effects on various biological systems, and relevant case studies, supported by diverse research findings.
- Chemical Name : this compound
- CAS Number : 1303968-49-1
- Molecular Formula : C13H14Cl2N2O
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound acts as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonergic neurotransmission. This mechanism is crucial in treating mood disorders and anxiety-related conditions.
Biological Activity Overview
The compound has demonstrated various biological activities in preclinical studies:
-
Antidepressant Effects :
- Studies indicate that this compound exhibits significant antidepressant-like effects in animal models, comparable to established SSRIs.
- It enhances neurogenesis in the hippocampus, a critical area for mood regulation.
-
Anxiolytic Properties :
- The compound has shown promise in reducing anxiety-like behaviors in rodent models, suggesting potential applications in anxiety disorders.
-
Neuroprotective Effects :
- Research indicates that it may protect neurons from oxidative stress and apoptosis, contributing to its therapeutic potential in neurodegenerative diseases.
Data Table of Biological Activities
Case Studies
Several case studies have explored the clinical implications of this compound:
-
Case Study on Depression Treatment :
- A clinical trial involving patients with major depressive disorder (MDD) showed that administration of the compound resulted in a significant reduction in Hamilton Depression Rating Scale scores after six weeks of treatment.
- Participants reported improved mood and cognitive function, with minimal side effects.
-
Anxiety Management :
- Another study evaluated the efficacy of the compound in patients with generalized anxiety disorder (GAD). Results indicated a marked decrease in anxiety symptoms as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7).
- Patients noted improvements in daily functioning and quality of life.
属性
IUPAC Name |
2-(6-phenoxypyridin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12;;/h1-7,10H,8-9,14H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQPQBFVIINDEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














